(R)-4-CHLOROSTYRENE OXIDE
Overview
Description
Naloxone benzoylhydrazone is a synthetic organic compound known for its interaction with opioid receptors. It has been studied extensively for its pharmacological properties, particularly its role as a mixed agonist/antagonist at various opioid receptors .
Chemical Reactions Analysis
Naloxone benzoylhydrazone undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the benzoyl group.
Common Reagents and Conditions: Typical reagents may include oxidizing agents, reducing agents, and various solvents. Conditions such as temperature and pH are adjusted based on the desired reaction.
Major Products: The major products formed depend on the specific reaction pathway, but they generally involve modifications to the benzoyl or hydrazone groups.
Scientific Research Applications
Naloxone benzoylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a tool to study opioid receptor subtypes and their interactions.
Biology: The compound is employed in research involving receptor signaling and modulation.
Medicine: Naloxone benzoylhydrazone is investigated for its potential therapeutic effects, particularly in pain management and addiction treatment.
Industry: While its industrial applications are limited, it serves as a reference compound in pharmaceutical research
Mechanism of Action
Naloxone benzoylhydrazone exerts its effects by interacting with opioid receptors, including mu, delta, and kappa receptors. It acts as a mixed agonist/antagonist, meaning it can both activate and inhibit these receptors depending on the context. The compound modulates receptor signaling pathways, including the cyclic AMP pathway and extracellular signal-regulated kinases, leading to various physiological effects .
Comparison with Similar Compounds
Naloxone benzoylhydrazone is unique in its ability to act as both an agonist and antagonist at different opioid receptors. Similar compounds include:
Naloxone: Primarily an opioid antagonist.
Naltrexone: Another opioid antagonist with a longer duration of action.
Buprenorphine: A partial agonist at mu receptors and antagonist at kappa receptors.
Methadone: A full agonist at mu receptors with additional effects on NMDA receptors
Naloxone benzoylhydrazone’s mixed agonist/antagonist profile makes it particularly valuable for research into opioid receptor function and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455310 | |
Record name | (S)-2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97466-49-4, 21019-51-2 | |
Record name | 4-Chlorostyrene oxide, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(4-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROSTYRENE OXIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain how (S)-4-chlorostyrene oxide is produced using biocatalysts, as mentioned in the research?
A1: The research highlights the use of styrene monooxygenase (SMO) from Marinobacterium litorale for the production of optically pure (S)-4-chlorostyrene oxide. [] SMO is a biocatalyst, meaning it's an enzyme that facilitates chemical reactions within living organisms. The researchers cloned and expressed SMO in Escherichia coli bacteria, essentially turning them into tiny factories for (S)-4-chlorostyrene oxide. The engineered E. coli were able to convert 4-chlorostyrene into (S)-4-chlorostyrene oxide with high enantioselectivity (greater than 99% enantiomeric excess). [] This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.
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